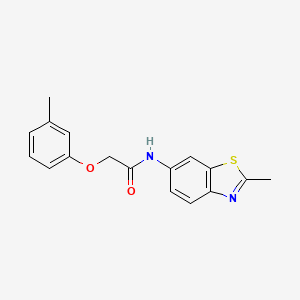
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic acid derivatives under acidic conditions.
Introduction of Methyl Group: The methyl group at the 2-position of the benzothiazole ring can be introduced via alkylation using methyl iodide and a base such as potassium carbonate.
Formation of Phenoxyacetamide Moiety: The phenoxyacetamide moiety can be synthesized by reacting 3-methylphenol with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the phenoxyacetamide derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzothiazole or phenoxy rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenoxyacetamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenoxy)acetamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
The unique combination of the benzothiazole and phenoxyacetamide moieties, along with the specific substitution pattern, may confer distinct biological activities and physicochemical properties to “N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide” compared to its analogs.
Properties
CAS No. |
782467-78-1 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-4-3-5-14(8-11)21-10-17(20)19-13-6-7-15-16(9-13)22-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
HLOPKTPDNWPIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)C |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















